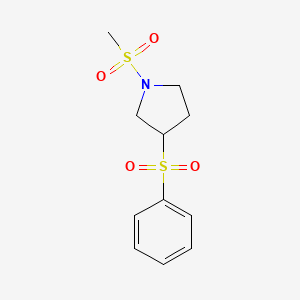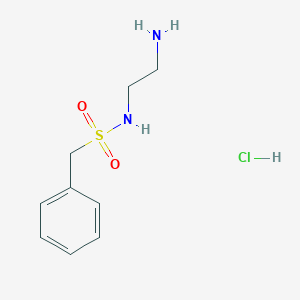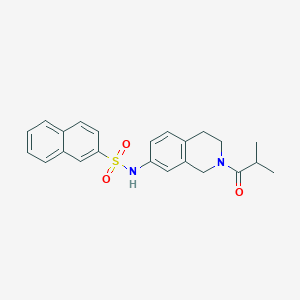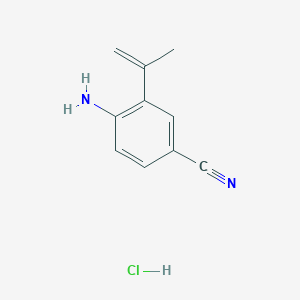
1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The compound has a molecular formula of C11H15NO4S2 and an average mass of 289.371 Da .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of biologically active compounds. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Catalytic Applications and Synthetic Methodologies
The derivative of pyrrolidine, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has been showcased as an effective organocatalyst for asymmetric Michael addition reactions. This catalyst, derived from L-proline, facilitates the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additives (K. Singh et al., 2013). Additionally, the sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine and acid catalysts or methylsulfenyl chloride and pyridine leads to the synthesis of variously substituted pyrroles and indoles, demonstrating the compound's versatility in synthesizing heterocyclic compounds (H. M. Gilow et al., 1991).
Interactions with Other Chemicals
Investigations into molecular interactions between pyrrolidinium-based ionic liquids and other solvents like dimethyl sulfoxide (DMSO) and acetonitrile (AN) have revealed insights into the behavior of these compounds at a molecular level. These studies, employing techniques such as ATR-FTIR spectroscopy and DFT calculations, have enhanced understanding of hydrogen bonding and solvent interactions in these systems (Hamad Ashraf et al., 2016).
Material Synthesis and Properties
The compound has also found application in the synthesis of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit excellent solubility, high thermal stability, and promising mechanical properties, making them suitable for various advanced applications (Xiao-Ling Liu et al., 2013).
Organic Synthesis Enhancements
Pyrrolidines, such as 1-(arylsulfonyl)pyrrolidines, have been synthesized from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, showcasing the versatility of these compounds in organic synthesis. This method allows for the efficient synthesis of pyrrolidine-1-sulfonylarene derivatives, demonstrating the compound's utility in expanding the toolkit for organic chemists (A. Smolobochkin et al., 2017).
Safety and Hazards
Future Directions
The future directions for the research and development of pyrrolidine compounds are promising. The versatility of the pyrrolidine ring as a scaffold for novel biologically active compounds suggests that it can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(benzenesulfonyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17(13,14)12-8-7-11(9-12)18(15,16)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFZJBVFQIVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)



![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)
![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)
![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)

![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)